molecular formula C25H27ClN2O4S B8321549 6-(4-(2-(4-Chlorobenzenesulphonylamino)ethyl)phenyl)-6-(3-pyridyl)hexanoic acid CAS No. 133276-60-5

6-(4-(2-(4-Chlorobenzenesulphonylamino)ethyl)phenyl)-6-(3-pyridyl)hexanoic acid

Cat. No. B8321549
M. Wt: 487.0 g/mol
InChI Key: OXTRWYUMANEPHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-(2-(4-Chlorobenzenesulphonylamino)ethyl)phenyl)-6-(3-pyridyl)hexanoic acid is a useful research compound. Its molecular formula is C25H27ClN2O4S and its molecular weight is 487.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(4-(2-(4-Chlorobenzenesulphonylamino)ethyl)phenyl)-6-(3-pyridyl)hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-(2-(4-Chlorobenzenesulphonylamino)ethyl)phenyl)-6-(3-pyridyl)hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

133276-60-5

Product Name

6-(4-(2-(4-Chlorobenzenesulphonylamino)ethyl)phenyl)-6-(3-pyridyl)hexanoic acid

Molecular Formula

C25H27ClN2O4S

Molecular Weight

487.0 g/mol

IUPAC Name

6-[4-[2-[(4-chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhexanoic acid

InChI

InChI=1S/C25H27ClN2O4S/c26-22-11-13-23(14-12-22)33(31,32)28-17-15-19-7-9-20(10-8-19)24(5-1-2-6-25(29)30)21-4-3-16-27-18-21/h3-4,7-14,16,18,24,28H,1-2,5-6,15,17H2,(H,29,30)

InChI Key

OXTRWYUMANEPHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(CCCCC(=O)O)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.9 g of 6-(4-(2-aminoethyl)phenyl)-6-(3-pyridyl)hexanoic acid are suspended in 150 ml of dioxan and 20 ml of 5% potassium carbonate solution are added thereto. 1.54 g of 4-chlorobenzenesulphonic acid chloride in 20 ml of dioxan are added to this mixture at ambient temperature. After 5 hours it is rotary evaporated to dryness, the residue is taken up in a little sodium hydroxide solution and then precipitated with dilute acetic acid. The precipitate is collected, dried and then chromatographed over a silica gel column using chloroform/methanol (10:1) as eluant.
Name
6-(4-(2-aminoethyl)phenyl)-6-(3-pyridyl)hexanoic acid
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
1.54 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

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